
4-Chloro-2-(2-furyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(2-furyl)pyrimidine is an organic compound with the molecular formula C8H5ClN2O. It is a heterocyclic aromatic compound that contains both chlorine and furan moieties attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-furyl)pyrimidine typically involves the reaction of 2-furylamine with a chlorinating agent in the presence of a base. One common method includes the use of phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-furyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Electrophilic Aromatic Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate (K2CO3) are used under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) are used under controlled conditions to avoid overreaction.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.
Suzuki-Miyaura Coupling: Products are biaryl compounds with extended conjugation.
Electrophilic Aromatic Substitution: Products include nitro and sulfonyl derivatives of the furan ring.
Scientific Research Applications
4-Chloro-2-(2-furyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including kinase inhibitors and anti-inflammatory agents.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-furyl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors. For example, it can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but contains a pyrrolo ring instead of a furan ring.
2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a trifluoromethyl group instead of a furan ring.
4-Chloro-2-methylthiopyrimidine: Contains a methylthio group instead of a furan ring.
Uniqueness
4-Chloro-2-(2-furyl)pyrimidine is unique due to the presence of both chlorine and furan moieties, which confer distinct reactivity and properties. The furan ring enhances its electron-donating ability, making it more reactive in electrophilic aromatic substitution reactions compared to similar compounds .
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
4-chloro-2-(furan-2-yl)pyrimidine |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-4-10-8(11-7)6-2-1-5-12-6/h1-5H |
InChI Key |
YGKZTBZNNZEFLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


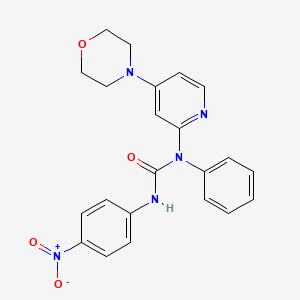
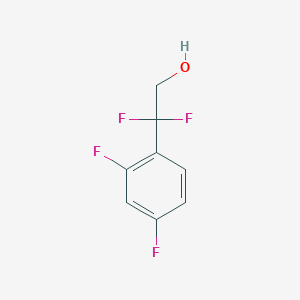
![(2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}propanoyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid](/img/structure/B12303886.png)
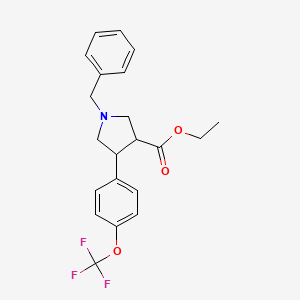
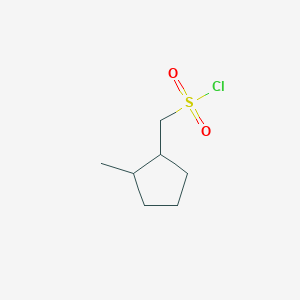
![(11aR)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine](/img/structure/B12303905.png)
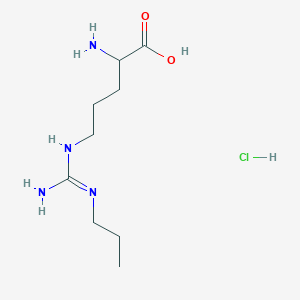
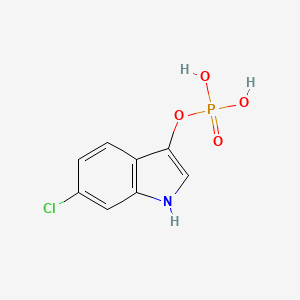
![rac-tert-butyl N-[(2R,3S)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate, cis](/img/structure/B12303922.png)

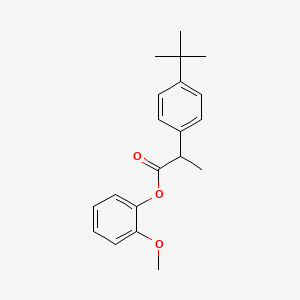
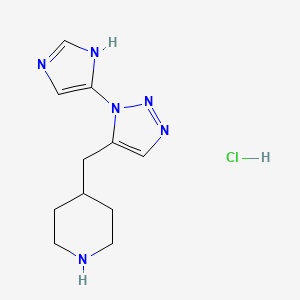
![3-Methyl-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]formamido}pentanoic acid](/img/structure/B12303947.png)

